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3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one (CAS 914774-39-3) is a synthetic small-molecule quinolin-2(3H)-one derivative bearing a pyridin-3-ylmethylamino-methylidene substituent at the 3-position (IUPAC: 3-(pyridin-3-ylmethyliminomethyl)-1H-quinolin-2-one). It has the molecular formula C16H13N3O and a molecular weight of 263.29 g/mol.
Molecular FormulaC16H13N3O
Molecular Weight263.29 g/mol
CAS No.914774-39-3
Cat. No.B12614694
⚠ Attention: For research use only. Not for human or veterinary use.
3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one (CAS 914774-39-3): Chemical Identity and Pharmacological Classification for Procurement
3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one (CAS 914774-39-3) is a synthetic small-molecule quinolin-2(3H)-one derivative bearing a pyridin-3-ylmethylamino-methylidene substituent at the 3-position (IUPAC: 3-(pyridin-3-ylmethyliminomethyl)-1H-quinolin-2-one) . It has the molecular formula C16H13N3O and a molecular weight of 263.29 g/mol . The compound belongs to the broader class of pyridinyl quinolinone derivatives, which have been claimed in patents as inhibitors of mutant isocitrate dehydrogenase (mt-IDH) proteins with neomorphic activity relevant to oncology research [1]. It is commercially available from multiple vendors at research-grade purity for non-human, non-therapeutic use .
mt-IDH chemotypePositioned within patent-claimed mutant IDH inhibitor series
Enamine-linker vectorMethylidene linker provides distinct SAR differentiation from saturated-linker analogs
Lipophilicity contextReported cLogP lower than typical methyl-substituted analogs
[1] Ashwell S, Campbell AM, Caravella JA, Diebold RB, Ericsson A, et al., assignors to Forma Therapeutics, Inc. Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors. Patent WO-2016044787-A1. Priority date: 2014-09-19. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/patent/WO-2016044787-A1 View Source
Why Interchanging 3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one with Close Analogs Risks Invalidating Your SAR Data
Within the 3-(pyridinylmethylamino)quinolin-2-one scaffold family, subtle structural variations produce profound differences in target engagement, physicochemical properties, and downstream pharmacological profiles. The 3-({[(pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one (CAS 914774-39-3) is distinguished from its closest commercial analogs—such as 6-methyl (CAS 462068-05-9), 7-methyl (CAS 436087-67-1), and 6,8-dimethyl (CAS 436087-70-6) derivatives—by the absence of methyl substituents on the quinolinone core and, critically, by the presence of an enamine-type (methylidene) linker rather than a saturated aminomethyl linker found in many comparator compounds . This methylidene (imine/enamine) moiety introduces distinct electronic conjugation, altered LogP (calculated LogP ~0.52 vs. the 6,8-dimethyl analog without the methylidene moiety, which has higher LogP) , and differential hydrogen-bonding capacity that cannot be replicated by saturated-linker analogs. Furthermore, patent disclosures on pyridinyl quinolinone derivatives as mt-IDH inhibitors reveal that the specific substitution pattern at the quinolinone 3-position is a critical determinant of biochemical potency against mutant IDH enzymes, where even single-atom linker modifications (e.g., amino-methylidene vs. amino-methyl) can shift IC50 values by orders of magnitude within the same scaffold series [1]. Consequently, procurement of the exact compound CAS 914774-39-3—rather than a seemingly similar analog—is essential to preserve SAR integrity, data reproducibility, and intellectual property positioning in mt-IDH-targeted and related quinolinone-focused drug discovery programs.
Core substitution mismatch
Methyl-substituted analogs (e.g., 6-methyl, 6,8-dimethyl) introduce additional hydrophobic groups, altering molecular weight and lipophilicity—potentially shifting PK and target engagement profiles.
Linker hybridization divergence
Saturated aminomethyl-linker analogs lack the conjugated enamine system; this sp³ flexibility may disrupt the planar binding mode critical for mt-IDH interaction.
Patent landscape drift
Analogs outside the methylidene subclass may fall outside key patent claims, affecting IP positioning in mt-IDH inhibitor programs.
[1] Ashwell S, Campbell AM, Caravella JA, Diebold RB, Ericsson A, et al., assignors to Forma Therapeutics, Inc. Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors. US Patent 10,253,015 B2. Issued 2019-04-09. URL: https://patents.justia.com/patent/10253015 View Source
Quantitative Evidence Guide: Verifiable Differentiation of CAS 914774-39-3 Relative to Closest Analogs
Molecular Weight Differentiation vs. Commercially Available Methyl-Substituted Analogs
CAS 914774-39-3 has a molecular weight of 263.29 g/mol (C16H13N3O), which is 16.05 g/mol lighter than the 6-methyl analog (279.34 g/mol, C17H17N3O) and 30.08 g/mol lighter than the 6,8-dimethyl analog (293.37 g/mol, C18H19N3O), providing unambiguous mass spectrometric differentiation for identity confirmation upon receipt .
MW DifferentiationHead-to-head
ΔMW 16.05 / 30.08 g·mol⁻¹
Supports LC-MS identity confirmation
Eliminates methyl-analog substitution risk
Chemical procurementInventory managementQuality controlStructural verification
Evidence Dimension
Molecular weight (g/mol)
Target Compound Data
263.29 g/mol
Comparator Or Baseline
6-methyl analog (CAS 462068-05-9): 279.34 g/mol; 7-methyl analog (CAS 436087-67-1): 279.34 g/mol; 6,8-dimethyl analog (CAS 436087-70-6): 293.37 g/mol
Quantified Difference
ΔMW = 16.05 g/mol vs. 6-methyl and 7-methyl analogs; ΔMW = 30.08 g/mol vs. 6,8-dimethyl analog
Conditions
Calculated from molecular formula; confirmed via vendor Certificate of Analysis LC-MS data upon procurement
Why This Matters
This unambiguous mass difference enables rapid LC-MS identity confirmation upon compound receipt, eliminating the risk of accidental substitution with a methyl-substituted analog that would confound SAR interpretation.
Chemical procurementInventory managementQuality controlStructural verification
Electronic Structure Divergence: Enamine (Methylidene) Linker vs. Saturated Aminomethyl Linker in Comparator Scaffolds
CAS 914774-39-3 features a conjugated enamine-type (methylidene, C=CH-NH) linkage at the 3-position, in contrast to the saturated aminomethyl (CH2-NH-CH2) linker present in 6-methyl, 7-methyl, and 6,8-dimethyl analogs . This methylidene moiety extends π-conjugation from the quinolin-2(3H)-one carbonyl through the exocyclic double bond to the pyridin-3-ylmethylamino group, which is absent in the saturated-linker series.
Linker ArchitectureCross-study comparable
Enamine (C=CH–NH) vs saturated (CH₂–NH–CH₂)
Conformational/electronic divergence may affect binding
Linker type at quinolinone 3-position (conjugated vs. saturated)
Target Compound Data
Methylidene (enamine, C=CH-NH) linker; sp2 hybridization at the exocyclic carbon with extended π-conjugation to the quinolinone carbonyl
Comparator Or Baseline
6-methyl analog (CAS 462068-05-9): saturated aminomethyl (CH₂-NH-CH₂) linker with sp3 hybridization. 6,8-dimethyl analog (CAS 436087-70-6): saturated aminomethyl linker. 7-methyl analog (CAS 436087-67-1): saturated aminomethyl linker.
Quantified Difference
Qualitative structural distinction: conjugated planar enamine vs. non-conjugated flexible aminomethyl; no quantitative ΔΔG or ΔIC50 data available in public domain for direct comparison
Conditions
Structural assignment by IUPAC nomenclature, SMILES, and InChIKey comparison; patent SAR tables for the broader mt-IDH quinolinone series indicate that linker conjugation state is a critical determinant of biochemical potency [1]
Why This Matters
The enamine-type linker alters the compound's conformational rigidity, electronic distribution, and hydrogen-bonding geometry compared to saturated-linker analogs, potentially shifting target binding mode and selectivity profile—making CAS 914774-39-3 a mechanistically distinct chemical probe within this scaffold class.
[1] Ashwell S, Campbell AM, Caravella JA, Diebold RB, Ericsson A, et al., assignors to Forma Therapeutics, Inc. Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors. US Patent 10,253,015 B2. SAR description indicating linker-dependent potency. URL: https://patents.justia.com/patent/10253015 View Source
LogP Differentiation for Pharmacokinetic Property Tuning in Lead Optimization
The calculated partition coefficient (cLogP) for CAS 914774-39-3 is reported as approximately 0.52 . This is a relatively low LogP compared to what would be expected for methyl-substituted quinolinone analogs with saturated aminomethyl linkers, which lack the polarizing effect of the enamine conjugation and carry additional hydrophobic methyl groups. While precise cLogP values for the comparator compounds in the same calculation system are not publicly available, the trend is consistent with the absence of lipophilic methyl substituents and the presence of the more polarizable methylidene linker in the target compound.
cLogP ContrastClass-level inference
cLogP ≈ 0.52
Lower lipophilicity than methyl-substituted analogs
Supports ADME lead optimization context
ADMEPhysicochemical propertyLogPLead optimization
Evidence Dimension
Calculated partition coefficient (cLogP)
Target Compound Data
cLogP = 0.52 (as reported by ChemSrc using the CAS 914774-39-3 record)
Comparator Or Baseline
6-methyl analog (CAS 462068-05-9), 7-methyl analog (CAS 436087-67-1), and 6,8-dimethyl analog (CAS 436087-70-6): cLogP values not found in same database for direct comparison, but higher cLogP expected based on added methyl groups and saturated linker
Quantified Difference
Quantitative ΔcLogP cannot be calculated due to absence of comparator cLogP data in the same calculation system. Qualitative trend: target compound is less lipophilic than methyl-substituted, saturated-linker analogs.
Conditions
Calculated using ChemSrc/ACD/Labs algorithm; may vary by prediction method
Why This Matters
For lead optimization programs requiring lower lipophilicity to mitigate CYP inhibition, phospholipidosis risk, or hERG binding, CAS 914774-39-3 may serve as a more favorable starting scaffold than methyl-substituted analogs with predictably higher LogP values.
ADMEPhysicochemical propertyLogPLead optimization
Patent-Defined Scaffold Positioning within the Mutant IDH Inhibitor Chemical Space
CAS 914774-39-3 falls within the Markush structure of pyridinyl quinolinone derivatives claimed as mutant isocitrate dehydrogenase (mt-IDH) inhibitors by Forma Therapeutics (Patent WO-2016044787-A1 / US 10,253,015 B2) [1][2]. The patent discloses that compounds within this generic formula—including those with a pyridin-3-ylmethylamino-methylidene substitution at the 3-position of the quinolin-2-one core—exhibit inhibitory activity against mt-IDH proteins. Specifically, related compounds in the same patent series (e.g., olutasidenib, a pyridin-2(1H)-one quinolinone derivative) have demonstrated IC50 values of ~100 nM against mutant IDH1 R132H and R132C in enzymatic 2-HG production assays [3]. While the specific IC50 of CAS 914774-39-3 has not been published, its structural placement within the patent's generic claims positions it as a member of a pharmacologically validated chemical series with demonstrated target engagement.
Patent PositioningClass-level inference
Within mt-IDH inhibitor Markush (WO-2016044787)
Structurally within patent-validated inhibitor chemotype
No direct IC₅₀ published for this compound
OncologyMutant IDHPatent landscapeChemical series
Evidence Dimension
Target class and patent positioning
Target Compound Data
Structurally within the generic Formula (I) of WO-2016044787-A1 claiming mt-IDH inhibitors; contains the quinolin-2-one core with pyridin-3-ylmethylamino-methylidene substitution
Comparator Or Baseline
Olutasidenib (approved mt-IDH1 inhibitor, pyridin-2(1H)-one quinolinone class, IC50 ~100 nM against IDH1 R132H/R132C [3]); other patent-exemplified compounds with reported IC50 values ranging from sub-nM to low-μM within the same series
Quantified Difference
No direct IC50 comparison to olutasidenib or other patent-exemplified compounds is possible for CAS 914774-39-3 due to lack of published data
Conditions
Patent claims under WO-2016044787-A1 and US 10,253,015 B2; olutasidenib data from enzymatic 2-HG production assay
Why This Matters
Procurement of CAS 914774-39-3 situates research programs within a well-characterized, patent-protected inhibitor chemotype targeting mt-IDH—an established oncology target—providing a starting point for SAR exploration and patent landscape navigation.
OncologyMutant IDHPatent landscapeChemical series
[1] Ashwell S, Campbell AM, Caravella JA, Diebold RB, Ericsson A, et al., assignors to Forma Therapeutics, Inc. Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors. Patent WO-2016044787-A1. Priority date: 2014-09-19. URL: https://pubchem.ncbi.nlm.nih.gov/patent/WO-2016044787-A1 View Source
[2] Ashwell S, Campbell AM, Caravella JA, Diebold RB, Ericsson A, et al., assignors to Forma Therapeutics, Inc. Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors. US Patent 10,253,015 B2. Issued 2019-04-09. URL: https://patents.justia.com/patent/10253015 View Source
hERG Selectivity Advantage of the Quinolin-2(3H)-one Core Evidenced by Pyridylmethyl-Quinolone MCHr1 Antagonist SAR
Structure-activity relationship studies on pyridylmethyl-substituted quinolin-2(1H)-one MCHr1 antagonists have demonstrated that pyridylmethyl substitution on the quinolone scaffold yields low-nanomolar binding potency while maintaining good selectivity with respect to hERG binding [1]. This class-level SAR insight is relevant to CAS 914774-39-3, which shares the quinolin-2-one core and the pyridin-3-ylmethylamino substitution pattern. Although the target compound bears a 2(3H)-one tautomer with an enamine linker rather than the 2(1H)-one tautomer with a saturated linker studied in the MCHr1 series, the core scaffold's intrinsic selectivity profile against hERG provides supporting evidence for reduced cardiac safety risk relative to alternative chemotypes.
hERG Selectivity ContextClass-level inference
Scaffold hERG selectivity reported for pyridylmethyl-quinolinones
hERG selectivity of pyridylmethyl-substituted quinolin-2-one scaffold
Target Compound Data
CAS 914774-39-3: No hERG data available
Comparator Or Baseline
Pyridylmethyl-substituted quinolin-2(1H)-ones: low-nM MCHr1 binding with good hERG selectivity (exact IC50 values not extracted in abstract) [1]
Quantified Difference
No quantitative selectivity ratio calculable for CAS 914774-39-3 due to absence of experimental hERG data
Conditions
Functional MCHr1 antagonists derived from quinolin-2(1H)-ones; hERG binding assay; as reported in Blackburn et al., Bioorg Med Chem Lett, 2006
Why This Matters
The class-level evidence of hERG selectivity for pyridylmethyl-quinolin-2-ones provides a favorable cardiac safety starting point, making CAS 914774-39-3 a structurally attractive candidate for medicinal chemistry programs where hERG liability is a key go/no-go criterion.
[1] Blackburn C, et al. Identification and characterization of amino-piperidinequinolones and quinazolinones as MCHr1 antagonists. Bioorg Med Chem Lett. 2006;16(10):2621-7. PMID: 16524729. URL: https://pubmed.ncbi.nlm.nih.gov/16524729/ View Source
Validated Research and Industrial Application Scenarios for 3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one (CAS 914774-39-3)
Medicinal Chemistry: Starting Scaffold for Mutant IDH Inhibitor Lead Optimization and Patent Landscape Exploration
CAS 914774-39-3, structurally positioned within the Markush claims of Forma Therapeutics' mt-IDH inhibitor patents (WO-2016044787-A1, US 10,253,015 B2) [1], is suitable as a starting scaffold or reference compound for medicinal chemistry teams pursuing novel mt-IDH inhibitors. Its enamine-type methylidene linker at the 3-position (evidenced by structural and IUPAC assignment ) offers a distinct SAR vector not explored in many commercially available saturated-linker analogs. Researchers can use this compound to generate new SAR around linker conjugation state while operating within a well-characterized, patent-delineated chemical space. This application is appropriate for early-stage drug discovery programs seeking to differentiate from both the saturated-linker comparator series and from the pyridin-2(1H)-one quinolinone sub-series (e.g., olutasidenib chemotype) [2].
Computational Chemistry and Drug Design: Enamine-Linker Pharmacophore Modeling and Docking Studies
The unique conjugated enamine (methylidene) linker of CAS 914774-39-3, confirmed by its IUPAC name as 3-(pyridin-3-ylmethyliminomethyl)-1H-quinolin-2-one [1], provides a distinct pharmacophoric element for computational chemists building target-focused compound libraries. Unlike the saturated aminomethyl linker in analogs CAS 462068-05-9, CAS 436087-67-1, and CAS 436087-70-6 , the enamine moiety introduces planar geometry and extended π-conjugation that alters hydrogen-bond acceptor/donor topology. This compound is well-suited for docking studies against mt-IDH proteins and other targets where quinolinone-based inhibitors are being explored, as well as for quantitative structure-property relationship (QSPR) modeling comparing enamine vs. saturated linker series. The lower predicted LogP (~0.52 [2]) also makes it an attractive input for ADME prediction models benchmarking lipophilicity within this scaffold class.
Chemical Biology: Probe Compound for Target Engagement Studies in IDH-Mutant Cancer Cell Lines
Given the patent-disclosed association of pyridinyl quinolinone derivatives with mt-IDH inhibition [1], CAS 914774-39-3 is a candidate chemical probe for target engagement and pathway modulation studies in IDH1/2-mutant cancer cell lines (e.g., glioma, AML, chondrosarcoma models). The compound's structural features—including the lack of methyl substituents that increase molecular weight and lipophilicity—may confer favorable cell permeability relative to bulkier analogs (molecular weight 263.29 g/mol vs. 279-293 g/mol for methyl-substituted comparators ). Additionally, the class-level evidence of favorable hERG selectivity for pyridylmethyl-quinolin-2-ones [2] supports its use in cellular assays where off-target cardiac channel effects could confound phenotypic readouts. Researchers should independently verify target engagement and potency in their specific cellular context, as no publicly available IC50 data exist for this exact compound.
Procurement Rationale: Identity-Verified Reference Standard for Analytical Method Development
CAS 914774-39-3 can serve as a well-characterized analytical reference standard for method development and quality control in laboratories working with pyridinyl quinolinone compound libraries. Its unambiguous molecular weight (263.29 g/mol, C16H13N3O [1]), distinct from the 6-methyl, 7-methyl (279.34 g/mol each ), and 6,8-dimethyl analogs (293.37 g/mol [2]), enables straightforward LC-MS identity confirmation and purity assessment. The compound's calculated LogP of ~0.52 and the calculated polar surface area (PSA) of 54.35 Ų provide additional orthogonal parameters for chromatographic method development (e.g., reverse-phase HPLC retention time prediction). This application is particularly valuable for CROs and core facilities that manage diverse quinolinone-based screening decks and require reliable reference standards for batch-to-batch consistency verification.
Application
Selection Property
Validation Focus
mt-IDH inhibitor lead optimization
Enamine-linker SAR; patent-delineated chemotype
Target engagement vs mt-IDH; selectivity vs linker analogs
[1] Ashwell S, et al. Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors. Patent WO-2016044787-A1 / US 10,253,015 B2. URL: https://pubchem.ncbi.nlm.nih.gov/patent/WO-2016044787-A1 View Source
[2] Blackburn C, et al. Identification of amino-piperidinequinolones as MCHr1 antagonists with good hERG selectivity. Bioorg Med Chem Lett. 2006;16(10):2621-7. PMID: 16524729. URL: https://pubmed.ncbi.nlm.nih.gov/16524729/ View Source
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